molecular formula C13H11FN4O2 B14404016 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 85872-56-6

8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B14404016
CAS No.: 85872-56-6
M. Wt: 274.25 g/mol
InChI Key: VXOYGUZWGONGNM-UHFFFAOYSA-N
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Description

8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a chemical compound that belongs to the purine family. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a purine core. The purine structure is a fundamental component in many biological molecules, including DNA and RNA. The addition of the fluorine atom can significantly alter the compound’s properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the introduction of the fluorine atom into the phenyl ring followed by the formation of the purine core. One common method involves the use of fluorinated benzene derivatives as starting materials, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired purine structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the purine ring.

    Reduction: Reduction reactions can occur at the fluorinated phenyl ring, potentially leading to the removal of the fluorine atom.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, potentially leading to altered biological activity. The purine core can mimic natural purines, allowing the compound to interfere with biological processes such as DNA replication or enzyme activity.

Comparison with Similar Compounds

  • 2-Fluorophenylacetic acid
  • 4-Fluorophenylboronic acid
  • 2-(4-Fluoro-phenyl)-ethylamine

Comparison: Compared to these similar compounds, 8-(2-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its purine core structure. This core allows it to participate in a wider range of biological interactions and makes it a valuable compound in medicinal chemistry. The presence of the fluorine atom further enhances its chemical stability and reactivity, distinguishing it from other fluorinated phenyl derivatives.

Properties

CAS No.

85872-56-6

Molecular Formula

C13H11FN4O2

Molecular Weight

274.25 g/mol

IUPAC Name

8-(2-fluorophenyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H11FN4O2/c1-17-11-9(12(19)18(2)13(17)20)15-10(16-11)7-5-3-4-6-8(7)14/h3-6H,1-2H3,(H,15,16)

InChI Key

VXOYGUZWGONGNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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